3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride

説明

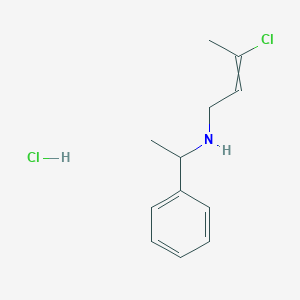

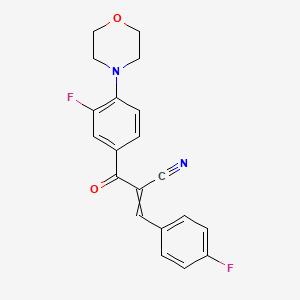

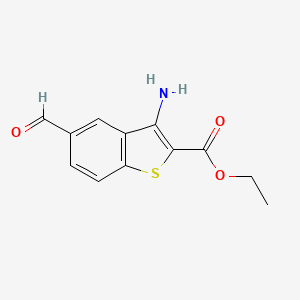

3-chloro-N-(1-phenylethyl)but-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C<sub>12</sub>H<sub>17</sub>Cl<sub>2</sub>N . It is a derivative of butenamine, containing a chlorine atom and a phenylethyl group. The compound’s structure consists of a butenamine backbone with a chlorine substituent at the third carbon and a phenylethyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate amine (likely 1-phenylethylamine) with a chlorinated butene derivative. Specific synthetic pathways and conditions would need to be explored in relevant literature.

Molecular Structure Analysis

The molecular structure of 3-chloro-N-(1-phenylethyl)but-2-en-1-amine hydrochloride can be visualized as follows:

!Molecular Structure

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic substitution, addition reactions, and cyclization processes. Investigating its reactivity and behavior under different conditions is crucial.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : The compound likely exists as a crystalline solid.

- Color : The color could vary based on impurities or crystal form.

- Solubility : Investigate its solubility in various solvents (water, organic solvents).

- Melting Point : Determine the melting point.

- Odor : If available, describe its odor.

- Chemical Properties :

- Acidity/Basicity : Assess whether it behaves as an acid or base.

- Stability : Consider its stability under different conditions (light, temperature, etc.).

科学的研究の応用

Synthesis and Reactivity

- Reactivity with Carbon Monoxide : The compound's reactivity towards carbon monoxide has been explored. It is capable of yielding methyl 2-formylbenzoate and epimers of 3-methoxy-2-[(R)-1-phenylethyl]isoindolin-1-one (Albert et al., 2007).

Ligand Synthesis

- Synthesis of Phosphoramidite Ligands : This chemical has been used in the scalable protocols for the synthesis of phosphoramidite (Feringa) ligands, which are crucial in asymmetric catalysis (Smith et al., 2008).

Chemical Synthesis

- One-pot Synthesis of α-Amino Phosphonates : It serves as an efficient catalyst for the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite (Reddy et al., 2005).

Fluorous Chemistry

- Heat Facilitated Resolution : This compound has been utilized in the heat facilitated resolution of racemic acids, demonstrating its role in novel methods for enantiomer resolution (Szabó et al., 2006).

Organometallic Chemistry

- Orthopalladation of Amines : This compound plays a role in orthopalladation reactions, which are significant in organometallic chemistry for forming metal-amino complexes (Vicente et al., 1997).

Safety And Hazards

- Toxicity : Investigate its toxicity profile, especially if it is intended for human use.

- Handling Precautions : Follow standard laboratory safety protocols when handling this compound.

- Environmental Impact : Assess its impact on the environment.

将来の方向性

- Biological Studies : Investigate its potential biological activities (e.g., pharmacological effects, receptor binding).

- Synthetic Modifications : Explore derivatization strategies to enhance desired properties.

- Applications : Consider applications in medicine, materials science, or other fields.

Please note that the analysis provided here is based on available information, and further research and experimentation are necessary for a complete understanding of this compound.

特性

IUPAC Name |

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHHISACAREYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C(C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)